Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
Description
Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxythiazole ring. Key substituents include:
- A 2,4-dichlorophenyl group, known for enhancing lipophilicity and influencing receptor binding.
- A furan-2-yl moiety, which may contribute to electronic effects and metabolic stability.
While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive heterocycles reported in medicinal chemistry. Thiazolo-triazole hybrids are often explored for antimicrobial, antifungal, and anti-inflammatory activities due to their ability to interact with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
ethyl 1-[(2,4-dichlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O4S/c1-2-32-22(31)13-5-3-9-28(12-13)18(15-8-7-14(24)11-16(15)25)19-21(30)29-23(34-19)26-20(27-29)17-6-4-10-33-17/h4,6-8,10-11,13,18,30H,2-3,5,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYIBHKIABMJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties. Its structure includes a piperidine ring, a thiazole derivative, and a triazole unit, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound can be broken down into several key components:
- Piperidine moiety : Known for its role in various pharmaceutical agents.
- Thiazole and Triazole rings : These heterocycles are recognized for their antifungal, antibacterial, and anticancer properties.
- Dichlorophenyl group : This substituent often enhances biological activity through increased lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have been shown to possess antifungal activity against various strains like Candida albicans and Aspergillus fumigatus .
- Thiazole derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The incorporation of the thiazole and triazole rings suggests potential anticancer properties. Studies have reported:
- Compounds similar to those containing the triazole scaffold have shown activity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity .
The mechanisms by which this compound exerts its biological effects can be attributed to:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in fungal cells where they inhibit ergosterol synthesis.
- DNA Interaction : Some thiazoles have been shown to intercalate with DNA, disrupting replication in cancer cells.
- Receptor Modulation : The dichlorophenyl group may enhance binding to specific biological receptors or enzymes.
Case Studies
Several studies have investigated similar compounds with promising results:
- Antifungal Activity : A study on 1,2,4-triazoles demonstrated that certain derivatives exhibited potent antifungal activity with low MIC values against Candida species .
- Antibacterial Efficacy : Research highlighted that thiazole-based compounds displayed significant antibacterial activity against resistant strains of Staphylococcus aureus .
Data Tables
| Biological Activity | Compound Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antifungal | Triazole | Candida albicans | 0.5 µg/mL |
| Antibacterial | Thiazole | Staphylococcus aureus | 0.8 µg/mL |
| Anticancer | Triazole | HCT-116 | 6.2 µM |
| Anticancer | Thiazole | T47D | 27.3 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
Core Heterocycle Variations :
- The target compound’s thiazolo[3,2-b][1,2,4]triazole core differs from thiazolo[3,2-a]pyrimidine (e.g., ) and triazolo-thiadiazole (). These variations impact electronic properties and binding affinities. For instance, thiazolo-pyrimidines are associated with broader antimicrobial activity, while triazolo-thiadiazoles show specificity for fungal targets .
Substituent Effects: The 2,4-dichlorophenyl group in the target compound may confer stronger hydrophobic interactions compared to 3-fluorophenyl () or 4-methoxyphenyl ().
Pharmacological Implications :
- Compounds with triazole-thiazole hybrids (e.g., ) demonstrate antifungal activity via interactions with fungal cytochrome P450 enzymes (e.g., 14-α-demethylase). The target compound’s hydroxyl group at position 6 may enhance hydrogen bonding to such targets .
- Piperidine/piperazine moieties (e.g., ) are common in CNS drugs; however, the ethyl carboxylate in the target compound likely limits blood-brain barrier penetration.
Synthetic Considerations :
- Synthesis of similar compounds often involves cyclocondensation (e.g., hydrazine hydrate for triazole formation) and Friedel-Crafts alkylation for aryl group introduction. Phosphorus oxychloride is frequently used for activating carboxyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
